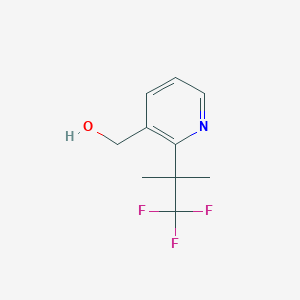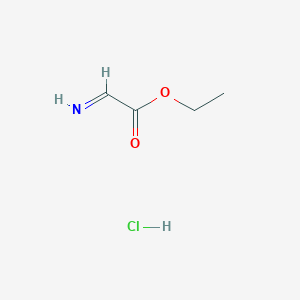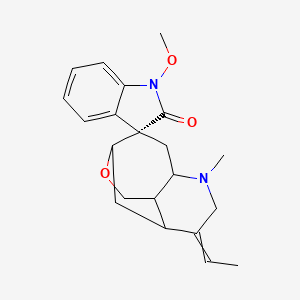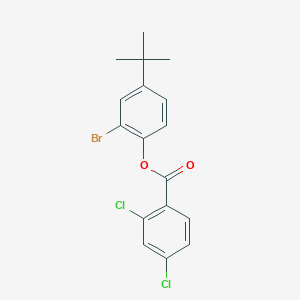
(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is a chemical entity characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol typically involves the reaction of 3-pyridylmethanol with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the bioavailability and binding affinity of drugs to their target proteins.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its target with high affinity. This interaction can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol
- (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-2-yl)methanol
- (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)ethanol
Uniqueness
The unique positioning of the trifluoromethyl group in (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol distinguishes it from its analogs. This specific arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,10(11,12)13)8-7(6-15)4-3-5-14-8/h3-5,15H,6H2,1-2H3 |
Clé InChI |
HPBCMPSGPNQREJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC=N1)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14800807.png)
![(2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14800812.png)
![N'-[(1E)-2-furylmethylene]-2,2-diphenylacetohydrazide](/img/structure/B14800828.png)



![2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B14800845.png)
![2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14800853.png)

![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol](/img/structure/B14800863.png)


![[2-[(8S,9S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B14800888.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate](/img/structure/B14800896.png)
